molecular formula C14H15ClN2O4 B12095271 4-[4-[5-(Chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one

4-[4-[5-(Chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one

Cat. No.: B12095271
M. Wt: 310.73 g/mol
InChI Key: RWHUDXCAEUKLPH-UHFFFAOYSA-N
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Description

4-[4-[5-(Chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one is a complex organic compound with the molecular formula C14H15ClN2O4. This compound is notable for its unique structure, which includes both an oxazolidinone and a morpholine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[5-(Chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one typically involves multiple steps. One common method starts with the reaction of ®-epichlorohydrin with bromobenzene, followed by a Goldberg coupling reaction. This method is efficient and yields the desired product in a relatively high overall yield .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The key steps in the industrial process include the formation of the oxazolidinone ring and the subsequent introduction of the chloromethyl group .

Chemical Reactions Analysis

Types of Reactions

4-[4-[5-(Chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include n-BuLi for deprotonation, N,N’-carbonyldiimidazole for ring closure, and various nucleophiles for substitution reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted oxazolidinones and morpholine derivatives, which can be further modified for specific applications .

Scientific Research Applications

4-[4-[5-(Chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-[5-(Chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of Factor Xa, a key enzyme in the coagulation cascade. This inhibition prevents the formation of blood clots, making it a potential antithrombotic agent . The compound’s unique structure allows it to bind effectively to its target, disrupting the normal enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[5-(Chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one is unique due to its specific combination of an oxazolidinone and a morpholine ring. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H15ClN2O4

Molecular Weight

310.73 g/mol

IUPAC Name

4-[4-[5-(chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one

InChI

InChI=1S/C14H15ClN2O4/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18/h1-4,12H,5-9H2

InChI Key

RWHUDXCAEUKLPH-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CCl

Origin of Product

United States

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